molecular formula C16H9ClO4 B14270066 1,9-Anthracenedicarboxylic acid, 2-chloro- CAS No. 185038-69-1

1,9-Anthracenedicarboxylic acid, 2-chloro-

Cat. No.: B14270066
CAS No.: 185038-69-1
M. Wt: 300.69 g/mol
InChI Key: YYHQASFGBTYKAO-UHFFFAOYSA-N
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Description

1,9-Anthracenedicarboxylic acid, 2-chloro- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two carboxylic acid groups at the 1 and 9 positions of the anthracene ring, and a chlorine atom at the 2 position. It is known for its interesting magnetic and luminescent properties, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Anthracenedicarboxylic acid, 2-chloro- typically involves the chlorination of 1,9-Anthracenedicarboxylic acid. The reaction can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete chlorination .

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1,9-Anthracenedicarboxylic acid, 2-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,9-Anthracenedicarboxylic acid, 2-chloro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,9-Anthracenedicarboxylic acid, 2-chloro- involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,9-Anthracenedicarboxylic acid, 2-chloro- is unique due to the presence of both carboxylic acid groups and a chlorine atom, which imparts distinct chemical and physical properties.

Properties

CAS No.

185038-69-1

Molecular Formula

C16H9ClO4

Molecular Weight

300.69 g/mol

IUPAC Name

2-chloroanthracene-1,9-dicarboxylic acid

InChI

InChI=1S/C16H9ClO4/c17-11-6-5-9-7-8-3-1-2-4-10(8)13(15(18)19)12(9)14(11)16(20)21/h1-7H,(H,18,19)(H,20,21)

InChI Key

YYHQASFGBTYKAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC(=C(C3=C2C(=O)O)C(=O)O)Cl

Origin of Product

United States

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